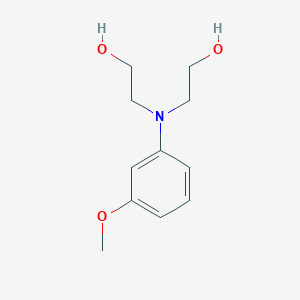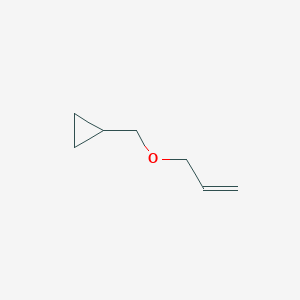
(2-Propenyloxy)methylcyclopropane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Propenyloxy)methylcyclopropane is a cyclopropane derivative that has gained significant attention in scientific research due to its unique chemical structure and potential applications in various fields. This compound is also known as allyloxymethylcyclopropane and has the chemical formula C7H10O. The purpose of
Mecanismo De Acción
The mechanism of action of (2-Propenyloxy)methylcyclopropane is not well understood, but it is believed to interact with certain enzymes and proteins in the body. Studies have shown that it has the potential to inhibit the activity of cytochrome P450 enzymes, which are involved in drug metabolism.
Efectos Bioquímicos Y Fisiológicos
(2-Propenyloxy)methylcyclopropane has been shown to have various biochemical and physiological effects. It has been found to be a potent anti-inflammatory agent and has been shown to reduce inflammation in the body. Additionally, it has been found to have analgesic properties and can reduce pain in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using (2-Propenyloxy)methylcyclopropane in lab experiments is its ability to act as a chiral reagent. This makes it useful in the synthesis of chiral compounds, which are important in the pharmaceutical industry. However, one of the limitations of using (2-Propenyloxy)methylcyclopropane is its potential toxicity. It has been found to be toxic to certain cell lines at high concentrations.
Direcciones Futuras
There are several future directions for the study of (2-Propenyloxy)methylcyclopropane. One area of research is the development of new materials using (2-Propenyloxy)methylcyclopropane as a building block. Additionally, further studies are needed to fully understand the mechanism of action of (2-Propenyloxy)methylcyclopropane and its potential applications in drug development. Finally, more research is needed to determine the safety and toxicity of (2-Propenyloxy)methylcyclopropane in humans.
Métodos De Síntesis
The synthesis of (2-Propenyloxy)methylcyclopropane involves the reaction of allyl bromide with cyclopropane in the presence of a strong base such as potassium tert-butoxide. The reaction yields (2-Propenyloxy)methylcyclopropane as a colorless liquid with a boiling point of 93-95°C.
Aplicaciones Científicas De Investigación
(2-Propenyloxy)methylcyclopropane has been extensively studied for its potential applications in various scientific fields. It has shown promising results in the synthesis of chiral compounds, which are important in the pharmaceutical industry. Additionally, (2-Propenyloxy)methylcyclopropane has been used in the development of new materials and as a reagent in organic chemistry.
Propiedades
Número CAS |
18022-46-3 |
|---|---|
Nombre del producto |
(2-Propenyloxy)methylcyclopropane |
Fórmula molecular |
C7H12O |
Peso molecular |
112.17 g/mol |
Nombre IUPAC |
prop-2-enoxymethylcyclopropane |
InChI |
InChI=1S/C7H12O/c1-2-5-8-6-7-3-4-7/h2,7H,1,3-6H2 |
Clave InChI |
DULBLGBYHDITIN-UHFFFAOYSA-N |
SMILES |
C=CCOCC1CC1 |
SMILES canónico |
C=CCOCC1CC1 |
Sinónimos |
(2-Propenyloxy)methylcyclopropane |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



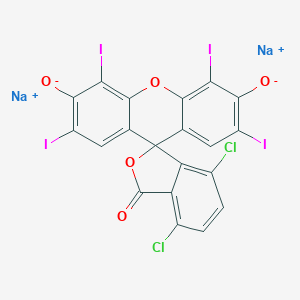
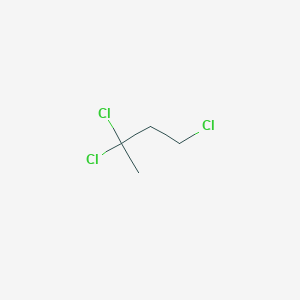
![[(8'R,9'S,13'S,14'S,17'S)-13'-methylspiro[1,3-dioxolane-2,3'-2,4,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene]-17'-yl] acetate](/img/structure/B102339.png)
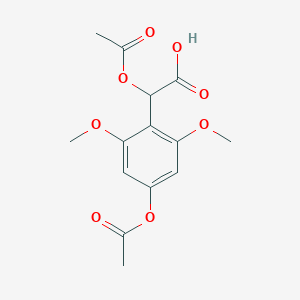
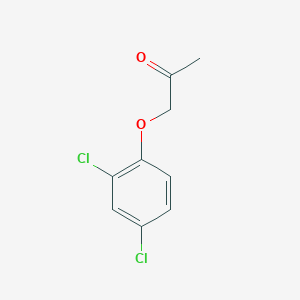
![9-Octadecene, 1-[2-(octadecyloxy)ethoxy]-, (Z)-](/img/structure/B102345.png)
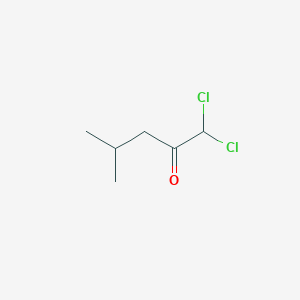
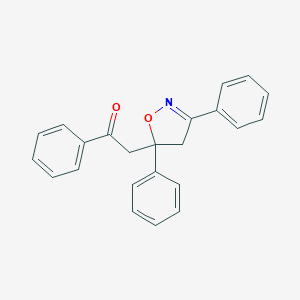
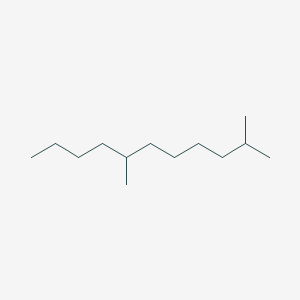
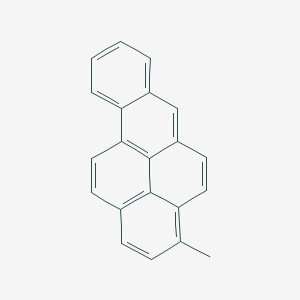


![1-Methylenespiro[4.4]nonane](/img/structure/B102357.png)
